![molecular formula C18H20N6O2S B2972841 5-amino-1-{[(2-ethylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 901024-29-1](/img/structure/B2972841.png)
5-amino-1-{[(2-ethylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene has the molecular formula C4H4S . It is considered to be a structural alert .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Structural Characteristics and Synthetic Approaches
Triazole derivatives, including those related to the specified compound, are notable for their structural diversity and potential for chemical modification, which makes them valuable scaffolds in medicinal chemistry and material science. For instance, the study of triazole derivatives like 5-phenyl-[1,2,3]triazolo[1,5-b][1,2,4]triazine-3-carboxamide has contributed to understanding the Dimroth rearrangement, a reaction that alters the structure of triazoles under certain conditions, thus impacting their chemical properties and potential applications (L'abbé et al., 2010).
Application in Peptidomimetics and Biological Compounds
The utility of 5-amino-1,2,3-triazole derivatives in the synthesis of peptidomimetics and biologically active compounds has been demonstrated through methodologies such as ruthenium-catalyzed cycloaddition. This process facilitates the creation of triazole-based scaffolds, which are integral in the development of compounds with potential biological activities, including those acting as HSP90 inhibitors (Ferrini et al., 2015).
Mechanism of Action
Amino-Triazole Carboxamides
This compound is a type of amino-triazole carboxamide. Amino-triazoles are a class of compounds known for their diverse biological activities. They have been studied for their potential antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Boron Reagents
The compound also contains a boron moiety. Boron reagents are often used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This could suggest that the compound might interact with its targets through the formation of new carbon–carbon bonds.
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. For instance, boronic acids and their esters, which are similar to this compound, are known to be only marginally stable in water, which could affect their bioavailability .
Action Environment
The action environment of a compound refers to the conditions under which the compound exerts its effects. This can include factors like pH, temperature, and the presence of other molecules. For example, the rate of hydrolysis of some phenylboronic pinacol esters, which are similar to this compound, is known to be considerably accelerated at physiological pH .
Future Directions
properties
IUPAC Name |
5-amino-1-[2-(2-ethylanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-2-12-6-3-4-8-14(12)21-15(25)11-24-17(19)16(22-23-24)18(26)20-10-13-7-5-9-27-13/h3-9H,2,10-11,19H2,1H3,(H,20,26)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPLMHXWHDZIQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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